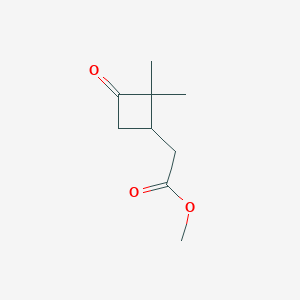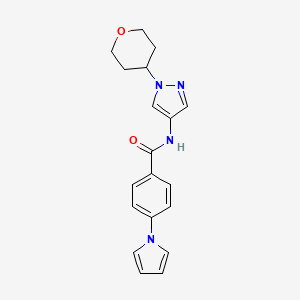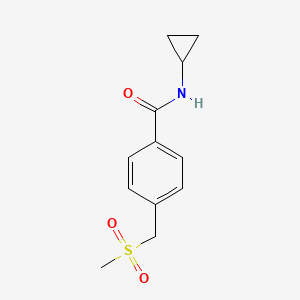
2-(2,2-dimetil-3-oxociclobutil)acetato de metilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 2-(2,2-dimethyl-3-oxocyclobutyl)acetate” is a chemical compound with the CAS Number: 27830-36-0 . It has a molecular weight of 170.21 and its IUPAC name is methyl 2-(2,2-dimethyl-3-oxocyclobutyl)acetate . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for “Methyl 2-(2,2-dimethyl-3-oxocyclobutyl)acetate” is 1S/C9H14O3/c1-9(2)6(4-7(9)10)5-8(11)12-3/h6H,4-5H2,1-3H3 . This code provides a specific textual identifier for the compound’s molecular structure.Aplicaciones Científicas De Investigación
Para obtener más detalles técnicos, puede encontrar información sobre 2-(2,2-dimetil-3-oxociclobutil)acetato de metilo en el sitio web de Sigma-Aldrich . Además, existe un compuesto relacionado llamado methyl 2-(3-oxocyclobutyl)acetate (Número CAS: 1148130-30-6) que puede encontrar interesante . Otra fuente es BLDPharm, que proporciona documentación y datos sobre este compuesto . 📚
Safety and Hazards
Mecanismo De Acción
Remember to handle all chemical compounds with care, following appropriate safety guidelines. According to the safety information available, this compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Always use appropriate personal protective equipment and follow safe laboratory practices when handling chemical substances.
Análisis Bioquímico
Biochemical Properties
It is known that acetate, a related compound, can be involved in various biochemical reactions . Acetate can be converted into acetyl-CoA, a key molecule in metabolism, participating in many biochemical reactions in protein, carbohydrate, and lipid metabolism . It’s plausible that Methyl 2-(2,2-dimethyl-3-oxocyclobutyl)acetate might undergo similar transformations or interact with similar enzymes and proteins, but specific interactions have not been reported yet.
Cellular Effects
Related compounds such as acetate have been shown to have wide-ranging effects on cells, from improved cardiac function to enhanced red blood cell generation and memory formation .
Molecular Mechanism
The molecular mechanism of action of Methyl 2-(2,2-dimethyl-3-oxocyclobutyl)acetate is not well-understood. It’s possible that it could be metabolized into other compounds that have known mechanisms of action. For example, if it is metabolized into acetate, it could potentially influence protein acetylation, a key process in gene expression and cellular function .
Metabolic Pathways
Acetate, a related compound, is involved in several metabolic pathways, including the TCA cycle and lipid synthesis .
Propiedades
IUPAC Name |
methyl 2-(2,2-dimethyl-3-oxocyclobutyl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-9(2)6(4-7(9)10)5-8(11)12-3/h6H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNWUEQSTDZUMGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC1=O)CC(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-ethylbenzo[d]thiazol-2-yl)-2-(4-fluorophenoxy)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2488170.png)
![Ethyl 4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(m-tolyl)methyl)piperazine-1-carboxylate](/img/structure/B2488171.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-isopropylbenzenesulfonamide](/img/structure/B2488174.png)

![3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B2488177.png)

![(Z)-8-(2-methoxybenzyl)-2-(2,3,4-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2488183.png)
![[5-Acetamido-6-(2-acetamidophenoxy)-3,4-diacetyloxyoxan-2-yl]methyl acetate](/img/structure/B2488184.png)
![N-(cyclopropylmethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B2488186.png)
![3-(2-chlorophenyl)-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2488187.png)
![(2R,3R,4R,5S,6S)-6-[(2S,3S,4R,5R,6R)-2-[[(3R,4aS,6aS,6bR,8aR,11R,12aS,14aS,14bR)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/no-structure.png)
![5-amino-1-[(4-chlorophenyl)methyl]-N-(2,3-dimethylphenyl)triazole-4-carboxamide](/img/structure/B2488192.png)
![(4-Chlorophenyl)[4-(trifluoromethoxy)phenyl]methanamine](/img/structure/B2488193.png)